Cas no 834868-54-1 (3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid)

3-(2-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a 2-methoxyphenyl group and a carboxylic acid functionality. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals and agrochemicals. The carboxylic acid moiety allows for further derivatization, enabling the formation of amides, esters, or other functionalized derivatives. Its methoxyphenyl substitution may enhance binding affinity in target interactions, making it valuable in drug discovery. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its well-defined molecular architecture supports precise structural modifications, making it a useful intermediate in organic and medicinal chemistry research.
3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid structure
834868-54-1 structure
Product Name:3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
CAS No:834868-54-1
MF:C11H10N2O3
MW:218.20870256424
MDL:MFCD03030186
CID:721037
Update Time:2025-05-23

3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid
    • 1H-Pyrazole-3-carboxylicacid, 5-(2-methoxyphenyl)-
    • 3-(2-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid
    • 5-(2-Methoxy-phenyl)-2H-pyrazole-3-carboxylic acid
    • 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
    • 5-(3-Methoxy-phenyl)-2H-pyrazole-3-carboxylic acid
    • 5-(3-methoxyphenyl)-2H-pyrazole-3-carboxylic acid
    • 1H-Pyrazole-5-carboxylicacid, 3-(3-methoxyphenyl)-
    • MLS000551694
    • cid_1399024
    • BDBM45836
    • IEQRHIQFNLEJMF-UHFFFAOYSA-N
    • HMS3310B05
    • HMS2158G09
    • 5-(2-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid (ACI)
    • 5-(2-Methoxyphenyl)pyrazole-3-carboxylic acid
    • AKOS B020525
    • ART-CHEM-BB B020525
    • TIMTEC-BB SBB009486
    • MFCD05170022
    • 3-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid
    • 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
    • MDL: MFCD03030186
    • Inchi: 1S/C11H10N2O3/c1-16-10-5-3-2-4-7(10)8-6-9(11(14)15)13-12-8/h2-6H,1H3,(H,12,13)(H,14,15)
    • InChI Key: JGDJDKQYABTXBQ-UHFFFAOYSA-N
    • SMILES: N1C(C2=CC=CC=C2OC)=CC(C(O)=O)=N1

Computed Properties

  • Exact Mass: 218.06900
  • Monoisotopic Mass: 218.069
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.2

Experimental Properties

  • Density: 1.340±0.06 g/cm3(Predicted)
  • Melting Point: 221-226°C
  • Boiling Point: 467.6±35.0 °C(Predicted)
  • PSA: 75.21000
  • LogP: 1.78350
  • pka: 3.91±0.10(Predicted)

3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid Security Information

3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ;  rt; 8 h, rt
Reference
5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII
Cvijetic, Ilija N.; et al, Bioorganic & Medicinal Chemistry, 2015, 23(15), 4649-4659

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium Solvents: Methanol ;  15 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ;  rt; 8 h, rt
Reference
5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII
Cvijetic, Ilija N.; et al, Bioorganic & Medicinal Chemistry, 2015, 23(15), 4649-4659

Production Method 3

Reaction Conditions
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  6 h, 0 °C → rt
2.1 Reagents: Sodium Solvents: Methanol ;  15 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ;  rt; 8 h, rt
Reference
5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII
Cvijetic, Ilija N.; et al, Bioorganic & Medicinal Chemistry, 2015, 23(15), 4649-4659

3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid Raw materials

3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid Preparation Products

Additional information on 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

3-(2-Methoxyphenyl)-1H-pyrazole-5-carboxylic Acid (CAS No. 834868-54-1): A Comprehensive Overview

3-(2-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid (CAS No. 834868-54-1) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel drugs for the treatment of inflammatory and neurodegenerative diseases.

The chemical structure of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid consists of a pyrazole ring substituted with a 2-methoxyphenyl group and a carboxylic acid moiety. The pyrazole ring, a five-membered heterocyclic compound, is known for its biological activity and has been widely studied for its anti-inflammatory, analgesic, and anticonvulsant properties. The presence of the 2-methoxyphenyl group further enhances the compound's pharmacological profile by modulating its lipophilicity and metabolic stability.

Recent studies have highlighted the potential of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid as a lead compound in drug discovery. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.

In addition to its anti-inflammatory properties, 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid has shown promise in neurodegenerative disease models. Research conducted at the University of California, San Francisco, revealed that this compound can protect neurons from oxidative stress and apoptosis, which are key factors in the progression of diseases such as Alzheimer's and Parkinson's. The neuroprotective effects are attributed to the compound's ability to upregulate antioxidant enzymes and inhibit the activation of microglia, thereby reducing neuroinflammation.

The pharmacokinetic properties of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid have also been extensively studied. Preclinical data indicate that this compound has favorable oral bioavailability and a long half-life, making it suitable for once-daily dosing regimens. Moreover, it exhibits low toxicity and minimal side effects, which are crucial considerations for drug development.

In terms of synthetic accessibility, 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid can be synthesized through a multi-step process involving the condensation of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization with an appropriate carboxylic acid derivative. This synthetic route is scalable and can be adapted for large-scale production in pharmaceutical settings.

The potential applications of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid extend beyond its use as a standalone therapeutic agent. It can serve as a valuable building block for the synthesis of more complex molecules with enhanced biological activities. For example, researchers at Harvard University have utilized this compound as a scaffold to develop novel inhibitors of protein-protein interactions involved in cancer progression.

In conclusion, 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid (CAS No. 834868-54-1) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further investigation and development into novel therapeutic agents for various diseases.

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